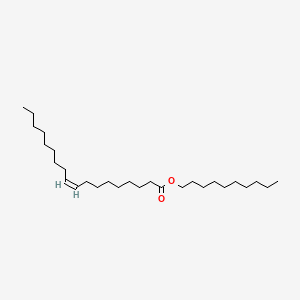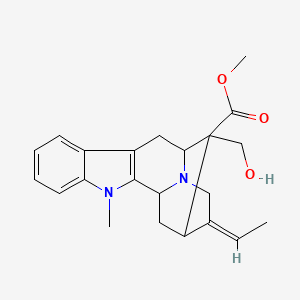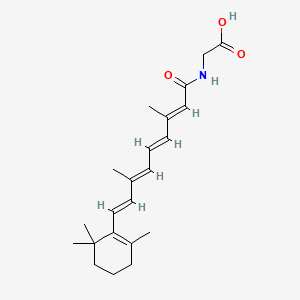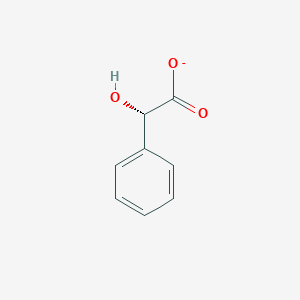
Neurosporene
Übersicht
Beschreibung
Neurosporene is a carotenoid pigment and an intermediate in the biosynthesis of lycopene and a variety of bacterial carotenoids . It is commonly found in plants, bacteria, fungi, and algae and serves as a precursor for more than 600 carotenoids . It is one of the recommended carotenoids for human health since it protects against UV-B radiation and also acts as an antioxidant .
Synthesis Analysis
Neurosporene is synthesized from phytoene in most carotenogenic organisms . It is usually present in trace amounts in these organisms, or is undetectable . Some purple bacteria, such as Rhodobacter and Rhodovulum, produce spheroidene because of a variation in phytoene desaturase (CrtI). In these bacteria, the process of desaturation is stopped at neurosporene instead of proceeding to the usual product, lycopene .
Molecular Structure Analysis
The molecular formula of Neurosporene is C40H58 . Its average mass is 538.888 Da and its monoisotopic mass is 538.453857 Da . The structure of Neurosporene was identified using absorption spectra, mass spectra, and 1H- and 13C-NMR spectra, including two-dimensional spectral analyses .
Chemical Reactions Analysis
Neurosporene is an intermediate in the synthesis of lycopene from phytoene . The process of desaturation is stopped at neurosporene in some bacteria, instead of proceeding to the usual product, lycopene . The chemical difference between this acidic xanthophyll and the neutral carotene precursors hinders the study in a single analysis of the carotenoid mixtures accumulated in these fungi .
Physical And Chemical Properties Analysis
Neurosporene is a carotene with a molecular formula of C40H58 . Its average mass is 538.888 Da and its monoisotopic mass is 538.453857 Da .
Wissenschaftliche Forschungsanwendungen
Biosynthesis and Inhibition Studies
Neurosporene has been studied in the context of carotenoid biosynthesis. In one study, neurosporene replaced spheroidene and hydroxyspheroidene as the main carotenoid in Rhodopseudomonas species when grown in the presence of nicotine. This indicated that nicotine inhibits the introduction of C-1 tertiary hydroxyl groups in the biosynthesis pathway, supporting the proposed pathway from neurosporene to spheroidene and hydroxyspheroidene (Singh et al., 1973).
Antioxidant and UV-B Radiation Protector
Another study highlighted neurosporene's commercial importance as an antioxidant and UV-B radiation protector. It is generally obtained from fruits and vegetables, but a study of Rhodobacter viridis JA737 showed that this bacterium naturally accumulates neurosporene as the major carotenoid, making it a potential source for commercial extraction (Ramaprasad et al., 2013).
Spectroscopic Analysis
The fluorescence spectra of neurosporene have been recorded to determine its 2Ag− levels. This spectroscopic analysis is crucial for understanding the electronic properties of neurosporene, which can have implications in its applications in photobiological and photophysical studies (Fujii et al., 1998).
Isomerization Studies
The isomerization of neurosporene has been explored in various studies. For example, a study on the cis-neurosporene found in Pyracantha angustifolia Schneid. explored its spectral properties and contributed to the understanding of neurosporene's isomeric forms (Magoon & Zechmeister, 1957).
Configuration and Role in Photosynthetic Organisms
Neurosporene's configuration and its role in photosynthetic organisms have been investigated. HPLC analysis of neurosporene from Rhodobacter spheroides G1C identified two isomeric components, suggesting a specific configuration and function within the photosynthetic apparatus (Koyama et al., 1988).
In Vitro Modeling and Drug Screening
Outside the direct study of neurosporene, the term "neurospheroids" refers to a different concept, commonly used for in vitro disease modeling and drug screening. For instance, neurospheroids have been used in Alzheimer's disease research, providing valuable tools for studying complex neurodegenerative diseases and accelerating drug discovery (Jorfi et al., 2018).
Eigenschaften
IUPAC Name |
(6E,8E,10E,12E,14E,16E,18E,20E,22E,26E)-2,6,10,14,19,23,27,31-octamethyldotriaconta-2,6,8,10,12,14,16,18,20,22,26,30-dodecaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H58/c1-33(2)19-13-23-37(7)27-17-31-39(9)29-15-25-35(5)21-11-12-22-36(6)26-16-30-40(10)32-18-28-38(8)24-14-20-34(3)4/h11-12,15-17,19-22,25-31H,13-14,18,23-24,32H2,1-10H3/b12-11+,25-15+,26-16+,31-17+,35-21+,36-22+,37-27+,38-28+,39-29+,40-30+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATCICVFRSJQYDV-XILUKMICSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCCC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)CCC=C(C)C)C)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/CC/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C=C(\C)/CCC=C(C)C)/C)/C)/C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H58 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901045315 | |
| Record name | Neurosporene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901045315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
538.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Neurosporene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003114 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Neurosporene | |
CAS RN |
502-64-7 | |
| Record name | Neurosporene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=502-64-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Neurosporene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000502647 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Neurosporene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901045315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NEUROSPORENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FVN22YW634 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Neurosporene | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0003114 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



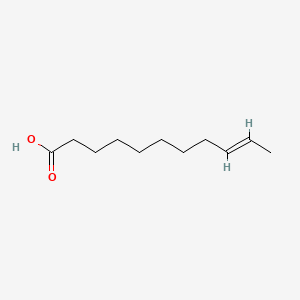
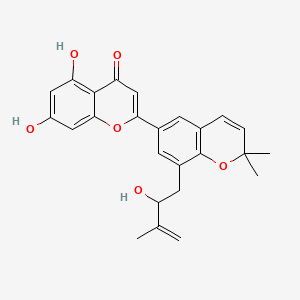

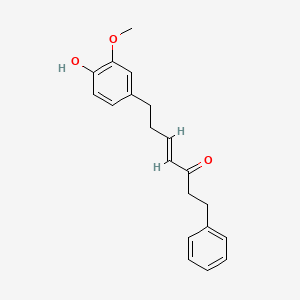


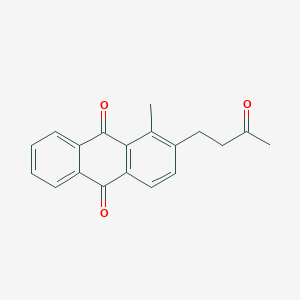
![2-(4-chlorophenyl)-N-[(E)-pyridin-4-ylmethylideneamino]acetamide](/img/structure/B1235299.png)

